5-Fluoro-6-methoxy-1-tetralone

Übersicht

Beschreibung

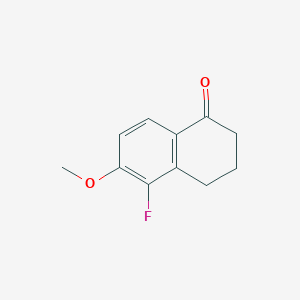

5-Fluoro-6-methoxy-1-tetralone: is an organic compound belonging to the class of tetralones, which are bicyclic molecules containing a benzene ring fused to a cyclohexanone ring. The presence of fluorine and methoxy groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methoxy-1-tetralone typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedel-Crafts acylation of anisole with a fluorinated acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The intermediate product is then subjected to cyclization and reduction steps to yield the desired tetralone compound .

Industrial Production Methods: In industrial settings, continuous-flow synthesis techniques are often employed to enhance the efficiency and yield of the compound. Continuous-flow reactors allow for better control over reaction conditions, leading to higher purity and reduced reaction times compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-6-methoxy-1-tetralone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, and bases are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Fluoro-6-methoxy-1-tetralone serves as a valuable intermediate in the synthesis of biologically active compounds. Its structural features make it a suitable precursor for the development of pharmaceuticals, particularly in the area of anti-inflammatory and analgesic agents. The introduction of the fluorine atom enhances the pharmacological properties of the resulting compounds, improving their potency and selectivity.

Case Study: Synthesis of Anti-inflammatory Agents

In a study aimed at developing new anti-inflammatory drugs, this compound was utilized as a starting material for synthesizing novel derivatives. The derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are key targets in inflammation pathways. The modifications made to the tetralone structure allowed for enhanced anti-inflammatory activity while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Organic Synthesis

The compound is also recognized for its utility in organic synthesis, particularly in the construction of complex molecular frameworks. Its reactivity allows it to participate in various chemical reactions, including Friedel-Crafts acylation and alkylation processes.

Research indicates that this compound exhibits noteworthy biological activities beyond its role as a synthetic intermediate. Studies have shown that it possesses antimicrobial properties, making it a candidate for further exploration in drug development against resistant bacterial strains.

Case Study: Antimicrobial Properties

In vitro studies have assessed the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Wirkmechanismus

The mechanism of action of 5-Fluoro-6-methoxy-1-tetralone involves its interaction with specific molecular targets and pathways. The fluorine atom can form strong interactions with biological molecules, enhancing the compound’s binding affinity and selectivity. The methoxy group can influence the compound’s solubility and metabolic stability. These interactions contribute to the compound’s overall biological activity and therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

6-Methoxy-1-tetralone: Similar in structure but lacks the fluorine atom, which can affect its biological activity and chemical reactivity.

5-Methoxy-1-tetralone: Another related compound with a methoxy group but without the fluorine substitution.

α-Tetralone: A simpler tetralone structure without any substituents, used as a basic building block in organic synthesis.

Uniqueness: The presence of both fluorine and methoxy groups in 5-Fluoro-6-methoxy-1-tetralone makes it unique compared to its analogs. The fluorine atom enhances its biological activity and stability, while the methoxy group influences its solubility and metabolic properties. These features make it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

5-Fluoro-6-methoxy-1-tetralone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

This compound (CAS Number: 88288-05-5) belongs to the class of tetralones, characterized by a bicyclic structure that includes a benzene ring fused to a cyclohexanone ring. The presence of both fluorine and methoxy groups in its structure enhances its biological activity and stability, making it a valuable candidate for drug development and other applications in medicinal chemistry.

Target of Action

The compound is structurally similar to other tetralones, such as 7-methoxy-1-tetralone, which have been shown to exhibit various pharmacological effects. The fluorine atom is particularly significant as it can influence the compound's reactivity and interaction with biological targets.

Biochemical Pathways

Research indicates that tetralone derivatives can inhibit macrophage migration inhibitory factor (MIF) tautomerase activity, which is crucial in regulating inflammatory responses. Specifically, certain tetralones have been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby modulating inflammatory processes .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a series of synthesized dihydronaphthalene derivatives based on 6-methoxy-1-tetralone demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating potent activity . These findings suggest that the compound may be effective against various cancer types.

Antimicrobial Activity

Fluorinated compounds, including this compound, have been investigated for their antimicrobial properties. The incorporation of fluorine is known to enhance the bioactivity and membrane permeability of compounds, which can lead to improved efficacy against bacterial strains .

In Vitro Studies

In vitro studies have shown that this compound derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. For example, one study reported that specific derivatives demonstrated IC50 values significantly lower than established chemotherapeutics like Saturosporin, indicating greater potency against MCF-7 breast cancer cells while maintaining a favorable safety profile .

In Vivo Studies

Animal model studies further support the therapeutic potential of this compound. In vivo experiments demonstrated that certain tetralone derivatives could significantly suppress tumor growth compared to standard treatments, showcasing their potential as effective anticancer agents .

Comparison with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and methoxy groups | Anticancer and antimicrobial properties |

| 7-Methoxy-1-tetralone | Methoxy group only | Moderate anticancer activity |

| 5-Methoxy-1-tetralone | Methoxy group only | Limited biological activity |

| α-Tetralone | No substituents | Basic building block in synthesis |

Eigenschaften

IUPAC Name |

5-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYXPBSKGLCFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.